PyBroP

Catalog No.
S671729
CAS No.
132705-51-2
M.F
C12H24BrF6N3P2
M. Wt
466.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PyBroP

CAS Number

132705-51-2

Product Name

PyBroP

IUPAC Name

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate

Molecular Formula

C12H24BrF6N3P2

Molecular Weight

466.18 g/mol

InChI

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1

InChI Key

CYKRMWNZYOIJCH-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F

Synonyms

(T-4)-Bromotri-1-pyrrolidinyl-phosphorus(1+) Hexafluorophosphate(1-); Pyrrolidine Phosphorus Complex; Bromotris(pyrrolidino)phosphonium Hexafluorophosphate;PyBroP

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
Origin and Significance

Developed in the 1990s, PyBroP emerged as a superior alternative to other coupling reagents for N-methyl amino acid incorporation. Traditional methods often resulted in low yields and unwanted diastereomers (mirror images) []. PyBroP addressed this challenge by offering rapid and effective coupling with minimal racemization (loss of chirality) []. This advancement has significantly improved the efficiency and accuracy of peptide synthesis, a crucial technique in various scientific fields like drug discovery, protein engineering, and studying protein function [].


Molecular Structure Analysis

PyBroP possesses a unique structure with several key features:

  • Central Phosphorus Atom: The central P atom carries a positive charge, making PyBroP a good leaving group activator [].
  • Bromide (Br) Group: This group contributes to the electrophilic character of the activated carbonyl group during peptide coupling [].
  • Tris-pyrrolidino Moiety: These three pyrrolidine rings provide steric hindrance, minimizing unwanted side reactions and promoting stereochemical fidelity [].
  • Hexafluorophosphate (PF6) Counterion: This negatively charged ion balances the positive charge on the phosphonium group.

The combination of these features allows PyBroP to efficiently activate carboxylic acids for peptide bond formation while minimizing racemization [].


Chemical Reactions Analysis

Synthesis
Function in Peptide Coupling

PyBroP participates in a multi-step process for peptide bond formation:

  • Activation: PyBroP reacts with the C-terminal carboxylic acid of a peptide fragment, forming a highly reactive intermediate (activated ester) [].
  • Acylation: The activated ester reacts with the N-terminus of the incoming amino acid, forming a new peptide bond [].
  • Cleavage: The leaving group (Br) departs, and the desired peptide is formed [].

Balanced Chemical Equation (Example):

Gly-COOH + PyBroP + H-Ala → Gly-Ala + Br- + PyBroP-OH


Physical And Chemical Properties Analysis

  • Molecular Formula: C12H24BrF6N3P2 []
  • Molecular Weight: 466.19 g/mol []
  • Melting Point: > 100 °C [] (Merck Millipore)
  • Solubility: Soluble in organic solvents like DMF (dimethylformamide) and DCM (dichloromethane) []
  • Stability: Hygroscopic (absorbs moisture) []
Note

Due to the commercial nature of PyBroP, detailed data on specific properties might be limited.

PyBroP's mechanism relies on its ability to activate the C-terminal carboxylic acid of a peptide fragment. The positive charge on the P atom facilitates the attack by the nucleophilic N-terminus of the incoming amino acid, leading to peptide bond formation []. The steric hindrance from the pyrrolidine rings minimizes racemization during this process [].

PyBroP is a corrosive agent and can cause severe skin burns and eye damage []. It is crucial to wear appropriate personal protective equipment (PPE) like gloves, goggles, and protective clothing when handling PyBroP [].

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (79.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types